3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid
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Overview
Description
3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid is a complex organic compound featuring a thietane ring, which is a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid typically involves the formation of the thietane ring followed by the introduction of the amino and dioxopropanoic acid groups. One common method involves the cyclization of a suitable precursor under basic conditions to form the thietane ring. Subsequent reactions introduce the amino group and the dioxopropanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxopropanoic acid moiety to its corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Three-membered sulfur-containing rings.
Oxiranes: Three-membered oxygen-containing rings.
Aziridines: Three-membered nitrogen-containing rings.
Oxetanes: Four-membered oxygen-containing rings.
Uniqueness
3-((2,2-Dimethylthietan-3-yl)amino)-2,3-dioxopropanoicacid is unique due to its specific combination of a thietane ring with an amino and dioxopropanoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H11NO4S |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-[(2,2-dimethylthietan-3-yl)amino]-2,3-dioxopropanoic acid |
InChI |
InChI=1S/C8H11NO4S/c1-8(2)4(3-14-8)9-6(11)5(10)7(12)13/h4H,3H2,1-2H3,(H,9,11)(H,12,13) |
InChI Key |
OQQVUYBOULOTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(=O)C(=O)C(=O)O)C |
Origin of Product |
United States |
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